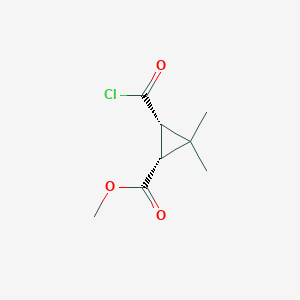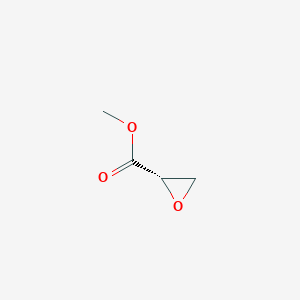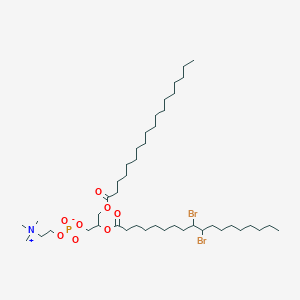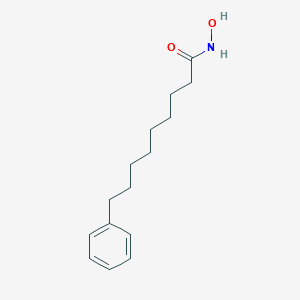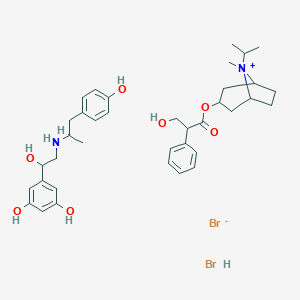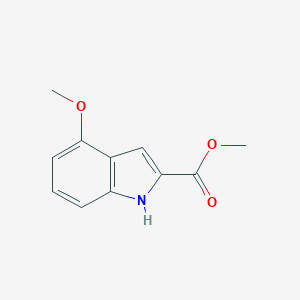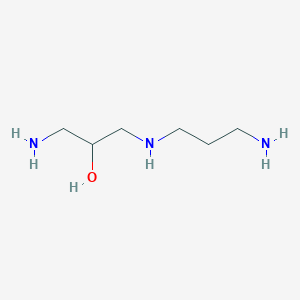
1-Amino-3-(3-aminopropylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-aminopropylamino)propan-2-ol, also known as APAP, is a chemical compound that belongs to the class of amino alcohols. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction products. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to interact with various enzymes and receptors in the body, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
1-Amino-3-(3-aminopropylamino)propan-2-ol has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antiviral, and antibacterial activity. 1-Amino-3-(3-aminopropylamino)propan-2-ol has also been shown to have a positive effect on the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Amino-3-(3-aminopropylamino)propan-2-ol in lab experiments is its ability to act as a chiral auxiliary, which can be used to control the stereochemistry of the reaction products. Another advantage is its wide range of biological activity, which makes it a useful tool in various research applications. However, one limitation of using 1-Amino-3-(3-aminopropylamino)propan-2-ol is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Amino-3-(3-aminopropylamino)propan-2-ol. One area of research is the development of new synthetic methods for 1-Amino-3-(3-aminopropylamino)propan-2-ol and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Amino-3-(3-aminopropylamino)propan-2-ol and its interaction with various enzymes and receptors in the body. Additionally, the potential use of 1-Amino-3-(3-aminopropylamino)propan-2-ol as a therapeutic agent for various diseases such as cancer and viral infections should be explored further.
Conclusion:
In conclusion, 1-Amino-3-(3-aminopropylamino)propan-2-ol is a promising compound that has gained significant attention in the scientific community due to its potential use in various research applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Amino-3-(3-aminopropylamino)propan-2-ol have been discussed in this paper. Further research on 1-Amino-3-(3-aminopropylamino)propan-2-ol is necessary to fully understand its potential as a therapeutic agent and to develop new synthetic methods for its derivatives.
Métodos De Síntesis
The synthesis of 1-Amino-3-(3-aminopropylamino)propan-2-ol involves the reaction of 1,3-diaminopropane with glycidol in the presence of a base. The resulting product is a white crystalline solid that is soluble in water and ethanol. The purity of the synthesized 1-Amino-3-(3-aminopropylamino)propan-2-ol can be determined using various analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-aminopropylamino)propan-2-ol has been widely used in scientific research due to its ability to act as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibiotics.
Propiedades
Número CAS |
125144-89-0 |
|---|---|
Nombre del producto |
1-Amino-3-(3-aminopropylamino)propan-2-ol |
Fórmula molecular |
C6H17N3O |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-amino-3-(3-aminopropylamino)propan-2-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-5-6(10)4-8/h6,9-10H,1-5,7-8H2 |
Clave InChI |
SWGLWURIPJFSJR-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC(CN)O |
SMILES canónico |
C(CN)CNCC(CN)O |
Sinónimos |
hydroxynorspermidine OH-Nspd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



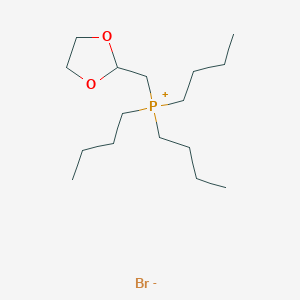
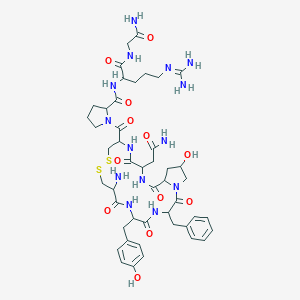
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
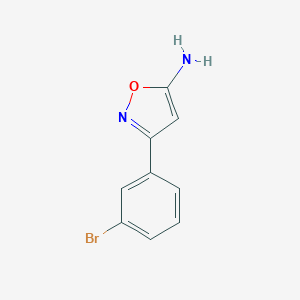
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
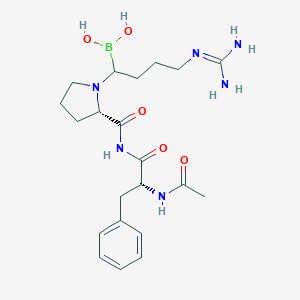
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
